1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde
Overview
Description
Cephalothin sodium salt is a first-generation cephalosporin antibiotic. It is a semi-synthetic compound with the molecular formula C₁₆H₁₅N₂NaO₆S₂. Cephalothin sodium salt is known for its effectiveness against Gram-positive microorganisms and some Gram-negative microorganisms . It was one of the earliest cephalosporins developed and has been widely used in clinical settings to treat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cephalothin sodium salt is synthesized through a series of chemical reactions starting from cephalosporin C, which is obtained from the fungus Acremonium chrysogenum. The synthesis involves the acylation of the 7-amino group of cephalosporin C with 2-thienylacetyl chloride to form cephalothin. This is followed by the conversion of cephalothin to its sodium salt form .
Industrial Production Methods
In industrial settings, the production of cephalothin sodium salt involves large-scale fermentation of Acremonium chrysogenum to produce cephalosporin C. The cephalosporin C is then chemically modified through acylation and subsequent conversion to the sodium salt form. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cephalothin sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: Cephalothin sodium salt can undergo oxidation and reduction reactions, although these are less common in clinical settings.
Substitution: The acyl side chain of cephalothin sodium salt can be substituted with other groups to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often in the presence of β-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Inactive products resulting from the opening of the β-lactam ring.
Oxidation and Reduction: Various oxidized or reduced derivatives of cephalothin sodium salt.
Substitution: New cephalosporin derivatives with modified acyl side chains.
Scientific Research Applications
Cephalothin sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of β-lactam antibiotics.
Biology: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Industry: Applied in the development of analytical methods for the quality control of pharmaceutical products.
Mechanism of Action
Cephalothin sodium salt exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the cross-linking of peptidoglycan chains. This binding prevents the formation of a stable cell wall, leading to osmotic instability and cell lysis . The primary molecular targets are the PBPs, and the pathways involved include the inhibition of peptidoglycan biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Cephaloridine: Another first-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cefazolin: A first-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
Cephalexin: An orally active first-generation cephalosporin with similar antibacterial properties.
Uniqueness of Cephalothin Sodium Salt
Cephalothin sodium salt is unique among first-generation cephalosporins due to its high stability against penicillinase enzymes and its effectiveness against a wide range of Gram-positive bacteria. It was one of the first cephalosporins to be developed and has been extensively studied, making it a valuable compound for both clinical and research applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-12-8-11-9-15-7-6-14(11)16(12)20(18,19)13-4-2-1-3-5-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXSSYSWCHQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C=O)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471087 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-44-2 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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